Bis(trimethylsilyl)azanide;cobalt(3+)
Description
Contextual Significance of High-Valent Cobalt Complexes in Modern Inorganic and Organometallic Chemistry
In recent decades, high-valent cobalt complexes have emerged as a focal point in inorganic and organometallic chemistry, primarily due to their catalytic prowess. nih.govrsc.org Historically, many catalytic transformations, especially those involving the activation of inert C-H bonds, relied heavily on precious metals like palladium, rhodium, and iridium. nih.gov High-valent cobalt catalysis has presented a valuable and more sustainable alternative, leveraging the unique reactivity of an earth-abundant and less expensive metal. rsc.org
Research has demonstrated that high-valent cobalt species, particularly Co(III), are effective catalysts for a variety of C-C and C-heteroatom bond-forming reactions. researchgate.net These processes often proceed via C-H activation, a field where cobalt catalysis has made significant strides. nih.govrsc.org The ability of these complexes to mediate such transformations has opened new avenues in organic synthesis and the functionalization of complex molecules. nih.gov High-valent cobalt-oxo and imido species, in particular, are often postulated or identified as key reactive intermediates in these catalytic cycles, capable of cleaving strong C-H bonds. nih.govrsc.org The development of this field is driven by the need for more economical and environmentally benign catalytic systems, with high-valent cobalt complexes offering a promising solution. researchgate.net
Overview of Sterically Demanding Nitrogen-Based Ligands in Transition Metal Coordination Chemistry
Nitrogen-based ligands have been fundamental to coordination chemistry since its inception. rsc.org Their versatility in denticity, electronic properties, and steric profiles makes them ubiquitous in fields ranging from catalysis to materials science. rsc.orgrsc.org Among these, sterically demanding nitrogen-based ligands play a crucial role in stabilizing unusual coordination geometries and reactive metal centers. tue.nl The bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻ (often abbreviated as hmds), is a prime example of such a ligand. wikipedia.org
The defining feature of the [N(SiMe₃)₂]⁻ ligand is its significant steric bulk, which arises from the two trimethylsilyl (B98337) groups attached to the nitrogen atom. This bulk imposes severe spatial constraints around the metal center, which has several important consequences:
Low Coordination Numbers: The ligands' size often prevents the coordination of a large number of additional ligands, leading to the formation of complexes with unusually low coordination numbers. For instance, many first-row transition metals form three-coordinate M[N(SiMe₃)₂]₃ complexes. escholarship.orgescholarship.org
Kinetic Stabilization: The steric hindrance provided by the ligands can kinetically stabilize reactive metal centers, preventing decomposition pathways such as dimerization or unwanted side reactions. wikipedia.org
Modified Reactivity: The electronic properties of the metal center are influenced by the strong σ-donating nature of the amido nitrogen, while the steric environment dictates the accessibility of substrates to the metal, influencing catalytic activity. nih.gov
These characteristics make bulky silylamide ligands like [N(SiMe₃)₂]⁻ powerful tools for synthesizing unique molecular complexes and exploring their intrinsic reactivity. wikipedia.org
Historical Development and Emerging Research Areas Pertaining to Cobalt Amido and Imido Complexes
The study of transition metal bis(trimethylsilyl)amido complexes dates back several decades, with both divalent M[N(SiMe₃)₂]₂ and trivalent M[N(SiMe₃)₂]₃ species being known since the 1970s. escholarship.orgescholarship.org However, the trivalent complexes, including Co[N(SiMe₃)₂]₃, historically received comparatively little attention. escholarship.org This was largely due to the perception that the extreme steric crowding in these molecules rendered them unreactive. escholarship.org
More recent investigations have begun to challenge this notion, revealing a rich and previously unexplored chemistry. escholarship.org While early work focused on synthesis and basic characterization, emerging research is centered on the reactivity of these complexes, particularly in the context of bond activation. nih.gov A significant area of interest is the chemistry of related cobalt imido complexes, which are often generated from amido precursors. rsc.orgnih.gov These imido species, containing a Co=N-R moiety, are implicated as key intermediates in nitrene transfer reactions, such as C-H amination and olefin aziridination. nih.gov
The relationship between cobalt amido and imido complexes is a key focus of current research. Studies have shown that a cobalt(III) imido complex can be formed from a cobalt(II) amido complex through a proton-coupled electron transfer (PCET) pathway. nih.govresearchgate.net Conversely, cobalt(III) imido complexes have been shown to perform intermolecular C-H bond activation via hydrogen atom transfer, yielding a cobalt(II) amido complex. nih.gov This reactivity highlights the potential of cobalt amido systems as precursors to highly reactive species for catalytic applications.
Scope and Objectives of Academic Research on Bis(trimethylsilyl)azanide;cobalt(3+) Systems
Academic research on the Co[N(SiMe₃)₂]₃ system is driven by the desire to understand the fundamental chemistry of high-valent, low-coordinate transition metal complexes. The primary objectives of this research can be summarized as follows:
Synthesis and Structural Characterization: Developing reliable synthetic routes to Co[N(SiMe₃)₂]₃ and related derivatives and thoroughly characterizing their solid-state and solution structures. While the synthesis of Co[N(SiMe₃)₂]₃ was reported, detailed studies on its properties and reactivity were initially limited. escholarship.org
Elucidation of Electronic Structure: Investigating the electronic properties of the Co(III) center within the unique steric and electronic environment provided by the three bis(trimethylsilyl)amido ligands. This includes magnetic studies and computational analysis to understand spin states and bonding.
Exploration of Reactivity: Moving beyond the initial assumption of inertness, researchers aim to map the reactivity of Co[N(SiMe₃)₂]₃. This includes its potential to act as a precursor to catalytically active species, its reactions with small molecules, and its ability to participate in bond activation processes. escholarship.org
Catalytic Applications: Assessing the potential of Co[N(SiMe₃)₂]₃ and its derivatives as catalysts or pre-catalysts for organic transformations, building upon the broader success of high-valent cobalt catalysis. researchgate.net
The overarching goal is to leverage the unique combination of a high-valent cobalt center and a sterically encumbering ligand framework to uncover new chemical principles and develop novel reactive systems.
Research Findings and Data
Detailed studies have provided insights into the structural and magnetic properties of cobalt bis(trimethylsilyl)amide complexes in various oxidation states. The Co(II) precursor, [Co{N(SiMe₃)₂}₂]₂, exists as a dimer in the solid state with bridging amide ligands. nih.govacs.org The trivalent Co[N(SiMe₃)₂]₃, in contrast, is a monomeric species with a three-coordinate cobalt center. escholarship.org
Table 1: Selected Bond Lengths and Angles for Cobalt Amido and Imido Complexes
L = phenyltris(1-tertbutylimidazol-2-ylidene)borato; tBuPNP = anion of 2,5-bis(di-tert-butylphosphinomethyl)pyrrole
The data in Table 1 illustrates the distinct structural differences between cobalt amido (Co-NHR) and imido (Co=NR) linkages. The Co-N bond is significantly shorter and the Co-N-C angle is more linear in the imido complexes, which is indicative of a multiple bond character. This structural change is directly linked to the change in the oxidation state of cobalt and the nature of the cobalt-nitrogen bond, which underpins the different reactivity profiles of these species. rsc.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H72Co2N4Si8+2 |
|---|---|
Molecular Weight |
759.4 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;cobalt(3+) |
InChI |
InChI=1S/4C6H18NSi2.2Co/c4*1-8(2,3)7-9(4,5)6;;/h4*1-6H3;;/q4*-1;2*+3 |
InChI Key |
KNMQYBOTMIIYCK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Co+3].[Co+3] |
Origin of Product |
United States |
Synthetic Methodologies for Bis Trimethylsilyl Azanide;cobalt 3+ Complexes
Strategies for Generating Cobalt(III) Amido Species
The formation of a stable cobalt(III) amido complex is predicated on the successful coordination of the azanide (B107984) ligand to a cobalt center in the +3 oxidation state. This can be achieved either by starting with a Co(III) precursor and substituting existing ligands or by forming a Co(II) amido complex and subsequently oxidizing it.
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry. chemguide.co.uk In the context of cobalt(III), which is kinetically inert, these reactions are typically slower than for the more labile cobalt(II) ion. nih.gov This kinetic inertness can be advantageous for isolating stable products. The synthesis of cobalt(III) amido complexes via this route would involve reacting a stable Co(III) starting material, such as [Co(NH₃)₆]Cl₃ or a cobalt(III) Schiff base complex, with a source of the bis(trimethylsilyl)azanide anion. nih.govnih.gov
The general mechanism involves the dissociation of one or more existing ligands, followed by the coordination of the incoming bis(trimethylsilyl)azanide ligand. The bulky nature of the N(SiMe₃)₂⁻ ligand can influence the coordination number of the final complex. For instance, the replacement of six smaller ligands like water or ammonia (B1221849) by the sterically demanding bis(trimethylsilyl)azanide ligand often results in a lower coordination number. chemguide.co.uk
A highly effective and common strategy for synthesizing Co(III) amido complexes involves the oxidation of a pre-formed cobalt(II) species. chemguide.co.uk The Co(II) complex, typically Co[N(SiMe₃)₂]₂, serves as a direct precursor. escholarship.orgescholarship.org This Co(II) starting material is itself synthesized via salt metathesis from cobalt(II) chloride and a lithium or sodium salt of bis(trimethylsilyl)amine. acs.org
Once the Co(II) bis(trimethylsilyl)amide complex is formed, it can be oxidized to the corresponding Co(III) species. This oxidation can be achieved using various oxidizing agents. For example, elemental bromine has been used to oxidize Co{N(SiMe₃)₂}₂ to yield a Co(III) product. escholarship.orgescholarship.org Another route involves the reaction with aryl azides, which can lead to the formation of cobalt(III)-imido species that can be subsequently converted to amido complexes. rsc.org The choice of oxidant is critical to avoid unwanted side reactions with the sensitive amido ligands. The ease of oxidation from Co(II) to Co(III) in the presence of amido ligands makes this a synthetically valuable approach. chemguide.co.uk
Salt metathesis is a primary method for forming metal-ligand bonds, particularly for air-sensitive organometallic compounds. wikipedia.org This approach involves the reaction of an anhydrous metal halide with an alkali metal salt of the desired ligand. wikipedia.org For the synthesis of the target compound, anhydrous cobalt(II) chloride is reacted with a stoichiometric amount of an alkali metal bis(trimethylsilyl)azanide, such as lithium bis(trimethylsilyl)azanide (LiN(SiMe₃)₂) or sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂).
The reaction is typically performed in a non-polar, anhydrous organic solvent like diethyl ether or toluene (B28343). wikipedia.orgsmolecule.com The driving force for the reaction is the formation of an insoluble alkali metal chloride (e.g., LiCl or NaCl), which precipitates from the solution and can be removed by filtration. wikipedia.org This directly yields the cobalt(II) bis(trimethylsilyl)amide complex, which, as noted previously, is the key precursor for oxidation to the Co(III) state. escholarship.org A direct metathesis using a Co(III) halide precursor is also conceivable but is less common due to the often lower stability and higher reactivity of Co(III) halides compared to their Co(II) counterparts.
Precursor Selection and Reaction Conditions for Bis(trimethylsilyl)azanide Ligand Incorporation
The successful synthesis of Co[N(SiMe₃)₂]₃ is critically dependent on the purity of the precursors and the strict control of reaction conditions to prevent decomposition and side reactions.
Precursor Selection:
Cobalt Source: Anhydrous cobalt(II) chloride (CoCl₂) is the most common and cost-effective precursor for the initial metathesis reaction. acs.org Other cobalt(II) salts like cobalt acetate (B1210297) could also be used. smolecule.com For oxidative approaches, the resulting Co[N(SiMe₃)₂]₂ complex is the key precursor. escholarship.org
Azanide Ligand Source: Lithium bis(trimethylsilyl)azanide (LiN(SiMe₃)₂) is frequently used. It can be purchased or prepared in situ by reacting n-butyllithium with bis(trimethylsilyl)amine. acs.orgwikipedia.org Sodium and potassium bis(trimethylsilyl)azanide are also effective reagents. wikipedia.orgresearchgate.net
Reaction Conditions:
Atmosphere: All manipulations must be conducted under a dry, inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques. smolecule.comresearchgate.net This is essential because both the alkali metal azanide reagents and the cobalt amide products are highly sensitive to oxygen and moisture.
Solvents: Anhydrous, non-protic organic solvents are required. Diethyl ether, tetrahydrofuran (B95107) (THF), and toluene are commonly employed. acs.orgsmolecule.com The choice of solvent can influence the solubility of the reactants and byproducts, affecting reaction rates and product isolation.
Temperature: Reactions are often initiated at low temperatures (e.g., in an ice bath) to control the exothermic nature of the salt metathesis reaction. acs.org The mixture may then be allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. acs.orgacs.org
The table below summarizes typical synthetic routes based on metathesis followed by oxidation.
| Step | Reaction Type | Cobalt Precursor | Ligand Source | Typical Solvent | Key Conditions |
|---|---|---|---|---|---|
| 1 | Salt Metathesis | Anhydrous CoCl₂ | LiN(SiMe₃)₂ or NaN(SiMe₃)₂ | Diethyl Ether, THF | Inert atmosphere, anhydrous, low to ambient temperature |
| 2 | Oxidation | Co[N(SiMe₃)₂]₂ | (Oxidizing Agent, e.g., Br₂) | Hydrocarbon or Ether | Inert atmosphere, controlled stoichiometry |
Purification and Isolation Techniques for Air/Moisture Sensitive Cobalt(III) Amides
Given the high sensitivity of cobalt amides to air and moisture, purification and isolation demand specialized techniques to maintain an inert environment.
Filtration: The primary purification step after a metathesis reaction is the removal of the precipitated alkali metal halide salt. This is performed under inert atmosphere using a cannula or a Schlenk filter apparatus. researchgate.net
Recrystallization: This is a powerful technique for obtaining high-purity crystalline material. The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., hexane) and allowed to cool slowly. As the solubility decreases, the desired complex crystallizes out, leaving impurities in the solution. This entire process must be carried out within a glovebox or using Schlenkware. researchgate.net
Sublimation: For sufficiently volatile and thermally stable compounds, sublimation can be an excellent purification method. The crude solid is heated under high vacuum, causing it to transition directly into the gas phase. It is then re-deposited as a pure crystalline solid on a cold surface (a cold finger). This technique effectively removes non-volatile impurities like salts. acs.org
The table below compares these purification methods.
| Technique | Principle | Advantages | Limitations | Apparatus |
|---|---|---|---|---|
| Inert Atmosphere Filtration | Removal of insoluble solids (e.g., LiCl) | Effectively removes salt byproducts. | Does not remove soluble impurities. | Schlenk filter, cannula |
| Recrystallization | Differential solubility at varying temperatures | Can yield highly pure crystalline products. | Requires finding a suitable solvent system; potential for product loss. | Glovebox, Schlenk flasks |
| Sublimation | Phase transition from solid to gas to solid | Excellent for removing non-volatile impurities; solvent-free. | Compound must be thermally stable and sufficiently volatile. | Sublimation apparatus, vacuum line |
Scale-Up Considerations in the Synthesis of Bis(trimethylsilyl)azanide;cobalt(3+) Materials
Transitioning the synthesis of Co[N(SiMe₃)₂]₃ from a laboratory scale to larger quantities introduces several challenges that must be addressed to ensure safety, efficiency, and product consistency.
Inert Atmosphere and Anhydrous Conditions: Maintaining a strictly oxygen- and moisture-free environment becomes more complex on a larger scale. This requires specialized reactors equipped with robust sealing and purging systems capable of handling larger volumes of inert gas. Continuous monitoring of the atmosphere for oxygen and moisture content is crucial.
Heat Management: The salt metathesis reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making passive heat dissipation less effective. Jacketed reactors with controlled heating and cooling systems are necessary to manage the reaction temperature, prevent solvent boiling, and avoid thermal decomposition of the product.
Reagent Handling and Addition: Handling large quantities of pyrophoric reagents like n-butyllithium (if preparing LiN(SiMe₃)₂ in situ) or air-sensitive solids requires specialized transfer equipment and procedures to prevent exposure to the atmosphere. The rate of addition of reagents must be carefully controlled to manage the reaction exotherm.
Purification and Isolation: Filtration, solvent removal, and drying of large quantities of air-sensitive solids are non-trivial. Large-scale, enclosed filtration systems (e.g., filter-dryers) that operate under an inert atmosphere are required. Similarly, large-volume rotary evaporators or vacuum ovens must be properly configured for inert atmosphere operation.
Cost and Availability: The cost of high-purity, anhydrous solvents, inert gases, and the bis(trimethylsilyl)azanide ligand source can become significant at scale. Optimizing reaction stoichiometry and solvent usage is critical for economic viability.
An exploration of the electronic framework and bonding characteristics within bis(trimethylsilyl)azanide;cobalt(3+) complexes reveals a nuanced interplay of theoretical principles and ligand-induced effects. This article delves into the specific electronic structure and bonding of this high-valent transition metal system.
Electronic Structure and Bonding in Bis Trimethylsilyl Azanide;cobalt 3+ Complexes
The electronic configuration and the nature of the metal-ligand bonds in bis(trimethylsilyl)azanide;cobalt(3+) are governed by established theoretical models that account for the behavior of high-valent transition metal ions in specific coordination environments.
Reactivity and Reaction Pathways of Bis Trimethylsilyl Azanide;cobalt 3+
Fundamental Reactivity Patterns of High-Valent Cobalt Amides
High-valent cobalt amides are characterized by a delicate interplay of steric and electronic factors that govern their reactivity. The bulky bis(trimethylsilyl)amide ligand enforces a low coordination number, which, in conjunction with the high oxidation state of the cobalt center, imparts unique chemical properties.
Ligand Substitution Mechanisms and Principles
Ligand substitution at octahedral cobalt(III) centers typically proceeds through a dissociative mechanism. escholarship.org This involves the initial cleavage of a cobalt-ligand bond to form a five-coordinate intermediate, which is then trapped by an incoming ligand. The rate of these reactions is often more sensitive to the nature of the bond being broken than the bond being formed. escholarship.org For coordinatively unsaturated species like three-coordinate Co[N(SiMe3)2]3, ligand association to form a higher-coordinate intermediate is a plausible pathway.
The steric bulk of the bis(trimethylsilyl)amide ligands in Co[N(SiMe3)2]3 significantly influences its substitution chemistry. While the considerable steric crowding might be perceived as a barrier to the formation of Lewis base adducts, studies on related trivalent metal silylamides have shown that donor complex formation is possible with a judicious selection of sterically unencumbered donor molecules like nitriles and isocyanides. nih.gov For Co[N(SiMe3)2]3, any associative substitution pathway would be highly sensitive to the steric profile of the incoming ligand.
Redox Chemistry and Electron Transfer Pathways
The redox chemistry of the Co(III)/Co(II) couple is central to the reactivity of bis(trimethylsilyl)azanide;cobalt(3+). The parent cobalt(II) complex, Co[N(SiMe3)2]2, can be oxidized to the three-coordinate cobalt(III) trisamide, Co[N(SiMe3)2]3. nih.gov This oxidation underscores the accessibility of the +3 oxidation state.
Conversely, cobalt(III) amido and imido complexes can readily undergo reduction to cobalt(II) species, often coupled with substrate functionalization. For instance, a trigonal imido cobalt(III) complex has been shown to cleanly cleave strong C-H bonds via a hydrogen atom transfer (HAT) mechanism, resulting in the formation of a cobalt(II) amido complex. researchgate.netnih.gov This transformation highlights a key redox pathway where the Co(III) center acts as a one-electron oxidant.
The formation of a cobalt(III) imido complex from a cobalt(II) amido precursor via proton-coupled electron transfer (PCET) has also been demonstrated. rsc.org This process, involving the concerted transfer of a proton and an electron, further illustrates the facile redox interplay in these systems. The resulting cobalt(II) amide can, in turn, mediate further H-atom abstraction or engage in stepwise proton/electron transfer, depending on the substrate. researchgate.netnih.gov
| Precursor Complex | Reactant | Product Complex(es) | Redox Change at Cobalt | Ref. |
| Co[N(SiMe3)2]2 | Elemental Bromine | Co[N(SiMe3)2]3 | Co(II) → Co(III) | nih.gov |
| Trigonal Imido Co(III) Complex | C-H bond containing substrate | Amido Co(II) Complex | Co(III) → Co(II) | researchgate.netnih.gov |
| LCo(II)NHtBu (L = ligand) | 2,4,6-tri(tert-butyl)phenoxy radical | LCo(III)NtBu | Co(II) → Co(III) | rsc.org |
Protonation and Deprotonation Behavior of the Azanide (B107984) Ligand
The bis(trimethylsilyl)azanide ligand, while formally an anion, possesses nitrogen atoms that can be protonated. In the context of a high-valent cobalt(III) center, the electron-withdrawing nature of the metal is expected to increase the acidity of any N-H bonds that might form upon protonation.
More commonly, the reverse reaction, deprotonation of an amido ligand (containing an N-H bond) to form an imido ligand (containing a formal metal-nitrogen double bond), is observed. This deprotonation can be a key step in catalytic cycles. For instance, the formation of a cobalt(III) imido complex from a cobalt(II) amido complex can proceed through pathways involving proton transfer. rsc.org Furthermore, cobalt(II) amides themselves can act as bases, deprotonating substrates with sufficiently acidic C-H bonds. researchgate.net This fundamental reactivity highlights the basicity of the nitrogen center in the amido ligand, a property that is modulated by the oxidation state of the cobalt.
Activation of Small Molecules by Cobalt(III) Amido Centers
The high reactivity of cobalt(III) amido complexes makes them potent agents for the activation of small molecules, particularly those containing C-H and N-H bonds.
C-H Bond Activation Methodologies and Mechanistic Principles
High-valent cobalt complexes are known to activate C-H bonds through various mechanisms, including concerted metalation-deprotonation and hydrogen atom transfer. A rare trigonal imido cobalt(III) complex has been shown to cleave strong C-H bonds with bond dissociation energies up to 92 kcal/mol in an intermolecular fashion. researchgate.netnih.gov This reaction proceeds via a hydrogen atom transfer mechanism, leading to a cobalt(II) amido complex. researchgate.netnih.gov
The resulting cobalt(II) amide is not a passive bystander and can also participate in C-H activation. Depending on the substrate, it can mediate further hydrogen atom abstraction or engage in a stepwise proton/electron transfer process. researchgate.netnih.gov This multifaceted reactivity of both the cobalt(III) imido and the resulting cobalt(II) amido species is crucial for understanding potential catalytic cycles for C-H functionalization. For some substrates, simple deprotonation can occur, leading to the formation of an organocobalt(II) complex. researchgate.net
| Cobalt Complex | Substrate | Activation Mechanism | Resulting Cobalt Species | Ref. |
| Trigonal Imido Co(III) Complex | 1,4-cyclohexadiene | Hydrogen Atom Transfer | Amido Co(II) Complex | researchgate.netnih.gov |
| Amido Co(II) Complex | Fluorene, Indene | Deprotonation | Organocobalt(II) Complex | researchgate.net |
| Amido Co(II) Complex | Dihydroanthracene | Hydrogen Atom Transfer | Co(I) Complex + Amine | researchgate.net |
N-H Bond Functionalization Routes
The reactivity of cobalt amides extends to the functionalization of N-H bonds. The formation of a cobalt(III) imido from a cobalt(II) amido complex and an oxidant is a key example of N-H bond transformation. rsc.org This reaction proceeds via the net removal of a hydrogen atom from the amido ligand.
Furthermore, cobalt imido complexes can react with N-H bonds. For example, a square-planar cobalt imido complex reacts with TEMPOH, a hydrogen atom donor, to add a hydrogen atom to the imido nitrogen, forming the corresponding amido complex. While this is an O-H bond cleavage, it demonstrates the principle of adding an H-atom across the Co=N bond, a reaction that is mechanistically related to potential N-H bond activations. The fundamental step of hydrogen atom transfer from an N-H bond to a cobalt(III) imido or related species is a plausible pathway for N-H bond functionalization, mirroring the observed reactivity with C-H bonds.
Interaction with Carbon Dioxide and Other Heterocumulenes
There is a lack of specific research detailing the direct interaction of Bis(trimethylsilyl)azanide;cobalt(3+) with carbon dioxide (CO2) or other heterocumulenes such as isocyanates and carbodiimides. The kinetic inertness conferred by the sterically demanding bis(trimethylsilyl)amide ligands likely precludes the formation of adducts or insertion products with these small molecules under typical conditions.
For context, the activation of CO2 by other, more reactive cobalt complexes is an area of active research. These systems typically feature ligands that allow for substrate access to the metal center and can participate in the reaction mechanism. For example, certain cobalt(III) complexes with Mannich base ligands have been investigated for the reductive functionalization of CO2 to produce N-formamides. In such catalytic cycles, the cobalt center's role often involves binding and activating the CO2 molecule, making it susceptible to nucleophilic attack. However, the coordinative saturation and steric shielding in Co(N(SiMe3)2)3 make a similar reaction pathway highly improbable.
Organometallic Transformations Mediated by Bis(trimethylsilyl)azanide;cobalt(3+)
The application of Bis(trimethylsilyl)azanide;cobalt(3+) as a mediator or catalyst in organometallic transformations is not well-documented. The compound's apparent low reactivity, a consequence of its steric bulk, is a significant barrier to its use in catalysis, which generally requires the coordination and activation of substrates at the metal center. Research into organometallic transformations using cobalt typically employs catalyst systems with more labile or electronically versatile ligands, such as those containing cyclopentadienyl (B1206354) (Cp*) or Schiff base scaffolds, which allow for the necessary substrate binding and subsequent reaction steps.
No specific examples of olefin or alkyne functionalization catalyzed by Bis(trimethylsilyl)azanide;cobalt(3+) are reported in the scientific literature. The principles of such transformations with other cobalt(III) catalysts generally involve several key steps:
Substrate Coordination: The olefin or alkyne must first coordinate to the cobalt center. This step is likely inhibited for Co(N(SiMe3)2)3 due to the lack of available coordination sites.
Insertion: Following coordination, the unsaturated substrate can insert into a cobalt-ligand bond (e.g., Co-H, Co-C, or Co-N).
Further Transformation: The resulting cobalt-alkyl or -vinyl intermediate can undergo further reactions, such as migratory insertion, β-hydride elimination, or reductive elimination, to yield the final functionalized product.
For instance, Cp*Co(III) catalysts are known to mediate C-H activation followed by coupling with olefins and alkynes. The cyclopentadienyl ligand is stable but allows for open coordination sites for the catalytic cycle to proceed. The extreme steric hindrance of the three N(SiMe3)2 ligands on the target compound prevents these fundamental steps from occurring.
Bis(trimethylsilyl)azanide;cobalt(3+) is not reported as an initiator for polymerization reactions. While other metal bis(trimethylsilyl)amide complexes, notably those of alkali metals (LiN(SiMe3)2) and rare-earth metals (e.g., Sc(N(SiMe3)2)3), are effective initiators for ring-opening polymerization of cyclic esters and lactams, the cobalt(III) analogue does not appear to share this reactivity.
The initiation mechanism for silylamide-based initiators typically involves the nucleophilic attack of the amide ligand on the monomer. For example, in the ring-opening polymerization of lactide initiated by Sc(N(SiMe3)2)3, one of the amide ligands attacks the carbonyl carbon of the lactide, opening the ring and forming a scandium alkoxide that serves as the propagating species.
Table 1: Comparison of Metal Silylamide Complexes in Polymerization This table presents data for related compounds to illustrate functional principles, as no data for Co(N(SiMe3)2)3 is available.
| Complex | Monomer Example | Polymerization Type | Initiation Mechanism |
|---|---|---|---|
| LiN(SiMe3)2 | Lactide | Ring-Opening Polymerization | Nucleophilic attack by the amide on the monomer's carbonyl group. |
| Sc(N(SiMe3)2)3 | Lactide, Caprolactone | Ring-Opening Polymerization | Coordination-insertion mechanism involving amide attack on the coordinated monomer. |
| Co(N(SiMe3)2)3 | N/A | Not Reported | N/A (Considered inactive due to steric hindrance and electronic factors). |
The lack of polymerization activity for Co(N(SiMe3)2)3 can be attributed to the combination of steric hindrance, which prevents monomer coordination and/or nucleophilic attack, and the strong Co-N bond, which is less readily cleaved than in more ionic alkali or rare-earth metal analogues.
Regioselectivity and Stereoselectivity Principles in Cobalt(III)-Mediated Reactions
While there are no specific reactions mediated by Bis(trimethylsilyl)azanide;cobalt(3+) from which to derive empirical principles of selectivity, one can theorize on the influence the ligand set would have on a potential reaction. The defining characteristic of the bis(trimethylsilyl)amide ligand is its immense steric bulk.
Regioselectivity: In any hypothetical reaction involving an unsymmetrical substrate, the N(SiMe3)2 ligands would be expected to exert profound regiocontrol. The reaction would be overwhelmingly directed to the least sterically hindered position of the substrate. This principle of steric approach control would likely dominate over electronic factors, forcing reactants to approach the cobalt center and any coordinated substrate from the most accessible trajectory.
Stereoselectivity: The three bulky ligands are arranged around the cobalt center, creating a chiral environment. Although the complex itself is not chiral, its interaction with a prochiral substrate could, in principle, lead to stereoselective outcomes. The rigid and well-defined steric environment created by the ligands could favor the formation of one enantiomer or diastereomer over another. However, without experimental examples, this remains a theoretical consideration. In other cobalt-catalyzed systems, stereoselectivity is often achieved using specifically designed chiral ligands that create a binding pocket to control the orientation of the substrate. nih.gov For Co(N(SiMe3)2)3, the steric bulk is non-chiral but could potentially amplify the effect of a chiral auxiliary or a different chiral ligand if one were present.
Catalytic Applications of Bis Trimethylsilyl Azanide;cobalt 3+ Systems
Cobalt(III) Amides as Precatalysts in Homogeneous Catalysis
Cobalt(III) complexes, including those with amide ligands, are pivotal intermediates and precatalysts in a range of catalytic transformations. mdpi.com The catalytic cycles often involve redox processes where the cobalt center shuttles between different oxidation states, such as Co(I), Co(II), and Co(III), to facilitate bond formation. mdpi.comsnnu.edu.cn The initial Co(III) precatalyst is typically activated in situ to a lower oxidation state, which then enters the primary catalytic cycle.
Cobalt-catalyzed hydrofunctionalization reactions, such as hydrosilylation and hydroboration of alkenes and alkynes, represent a powerful tool for organic synthesis. While the active catalysts are often low-valent cobalt(I) species, cobalt(III) complexes can serve as stable, well-defined precatalysts that are reduced to the active form under reaction conditions. mdpi.com These reactions are crucial for producing valuable organosilane and organoboron compounds.
The catalytic cycle for these transformations is often proposed to involve a Co(I)/Co(III) redox couple. For instance, in hydrosilylation, a Co(I) species undergoes oxidative addition with a hydrosilane to form a Co(III)-hydrido-silyl intermediate. Subsequent migratory insertion of an alkene and reductive elimination yields the desired alkylsilane product and regenerates the active Co(I) catalyst. The choice of ligands on the cobalt precatalyst is critical for controlling the reaction's efficiency and selectivity, including achieving anti-Markovnikov product formation. mdpi.com
| Reaction Type | Substrate | Reagent | Key Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Hydrosilylation | Aliphatic Alkenes | Hydrosilanes | Exclusive anti-Markovnikov product formation | mdpi.com |
| Hydrosilylation | Vinyl Arenes | Hydrosilanes | Mixture of anti-Markovnikov and Markovnikov products | mdpi.com |
| Hydroboration | Alkenes | Pinacolborane | Exclusive anti-Markovnikov product formation | mdpi.com |
| Hydroacylation | 1,3-Dienes | Aldehydes | High regio- and enantioselectivity (ligand-dependent) |
Cobalt(III) amide and related complexes are effective precatalysts for various cross-coupling reactions. These transformations are fundamental in C-C and C-heteroatom bond formation. One notable example is the Kumada-Corriu cross-coupling of aryl halides with Grignard reagents, where Co(III) complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be effective catalyst precursors. rsc.org
More broadly, Co(III) intermediates are central to modern cobalt-catalyzed C-H activation and functionalization strategies. mdpi.com These reactions provide a highly atom-economical method for constructing complex molecules by directly coupling C-H bonds with various partners. The generally accepted mechanism involves a Co(II)/Co(III)/Co(I) catalytic cycle, where the Co(III) state is crucial for the C-H activation step via processes like concerted metalation-deprotonation. mdpi.comsnnu.edu.cn
| Reaction Name | Coupling Partners | Catalyst System Example | Significance | Reference |
|---|---|---|---|---|
| Kumada-Corriu Coupling | Aryl Halides + Grignard Reagents | Co(III)-NHC Complexes | Forms biaryl compounds at room temperature | rsc.org |
| C-H/C-H Cross-Coupling | Benzoxazole + Aryl Aniline | Co(OAc)₂ / Ag₂CO₃ | Direct synthesis of antifungal biphenyl (B1667301) derivatives | mdpi.com |
| C-H Allylation | Biphenyl Amines + Terminal Olefins | Cobalt Catalyst | Direct functionalization of C-H bonds with alkenes | mdpi.com |
A significant advancement in sustainable chemistry is the development of redox-neutral catalytic cycles, which avoid the use of stoichiometric external oxidants or reductants. High-valent cobalt(III) catalysis has emerged as a powerful strategy for such transformations, particularly in the synthesis of heterocycles via C-H annulation. cjcatal.com In these reactions, the coupling partner or a functionality on the substrate itself acts as an internal oxidant, allowing the cobalt catalyst to be regenerated without external additives. cjcatal.comacs.org
For example, Co(III)-catalyzed redox-neutral annulation of amides with alkynes can produce quinolines, with water as the only byproduct. snnu.edu.cnbohrium.comresearchgate.netnih.gov The reaction proceeds through a C-H activation pathway where the cobalt(III) catalyst is regenerated in the final step of the cycle. Similarly, reactions involving directing groups with weak, cleavable bonds (e.g., N-N or N-S) can achieve redox-neutral synthesis of indoles and isoquinolines. acs.orgacs.org This approach enhances the atom economy and environmental profile of the synthetic process. cjcatal.com
| Reactant 1 | Reactant 2 | Product | Key Feature | Reference |
|---|---|---|---|---|
| Acetanilide (Amide) | Diphenylacetylene (Alkyne) | Quinoline | Water is the sole byproduct | snnu.edu.cnbohrium.comnih.gov |
| α,β-Unsaturated Oxime Ether | Alkyne | Multisubstituted Pyridine | Avoids heavy metal oxidants | nih.gov |
| N-Sulfinyl Imine | Alkyne | Isoquinoline | Oxidizing N-S bond enables redox neutrality | acs.org |
| Boc-protected Hydrazine | Alkyne | Unprotected Indole | N-N bond cleavage regenerates the catalyst | acs.org |
Role of the Bis(trimethylsilyl)azanide Ligand in Enhancing Catalytic Performance
The bis(trimethylsilyl)azanide [N(SiMe₃)₂]⁻ ligand plays a crucial role in defining the catalytic activity of the cobalt center. Its unique combination of steric bulk and electronic properties allows for fine-tuning of the catalyst's performance, influencing reaction selectivity and efficiency.
The most prominent feature of the bis(trimethylsilyl)azanide ligand is its significant steric bulk. The two trimethylsilyl (B98337) groups create a highly congested coordination sphere around the cobalt atom. This steric hindrance has several important consequences for catalysis:
Low Coordination Numbers : The sheer size of the ligands favors the formation of complexes with low coordination numbers, such as the three-coordinate Co{N(SiMe₃)₂}₃. This coordinative unsaturation is often a prerequisite for catalytic activity, as it provides open sites for substrate binding.
Control of Substrate Approach : The bulky ligands can act as "gatekeepers," dictating how a substrate molecule can approach and bind to the cobalt active site. This control over the trajectory of incoming reactants can lead to high levels of regioselectivity and stereoselectivity in catalytic transformations.
Stabilization of Monomeric Species : The steric crowding prevents the aggregation or oligomerization of reactive metal centers, which can be a deactivation pathway for many catalysts. This ensures that well-defined, monomeric active species are maintained in solution.
Initially, the extreme steric crowding in complexes like Co{N(SiMe₃)₂}₃ led to the perception that they would have low reactivity. However, this property has been harnessed to stabilize unusual coordination geometries and achieve selective catalytic transformations that are difficult with less bulky ligands.
Beyond its steric profile, the bis(trimethylsilyl)azanide ligand also exerts a powerful electronic influence on the cobalt center. As a strong sigma (σ) donor, the amide ligand increases the electron density on the metal. This electronic modulation affects the catalytic properties in several ways:
Enhancing Nucleophilicity : By increasing electron density at the cobalt center, the ligand can enhance the nucleophilicity of the active species, which can be beneficial for reactions involving nucleophilic attack on a substrate.
Modulation of Lewis Acidity : The electron-rich nature of the cobalt center, induced by the amide ligands, reduces its Lewis acidity. This can prevent unwanted side reactions, such as the decomposition of sensitive substrates or reagents.
The interplay between the ligand's electronic properties and the cobalt d-orbitals ultimately defines the electronic structure of the active site, which in turn governs its reactivity and catalytic efficiency.
Mechanistic Elucidation of Catalytic Cycles Involving Bis(trimethylsilyl)azanide;cobalt(3+)
The direct catalytic application of pre-synthesized tris(bis(trimethylsilyl)azanide)cobalt(III), often denoted as Co(N(SiMe₃)₂)₃, is not extensively documented in literature. Instead, the catalytic cycles involving cobalt typically utilize more readily available Co(II) precursors, such as Co(OAc)₂ or [Co{N(SiMe₃)₂}₂]. Within these cycles, a Co(III) species is frequently invoked as a key intermediate, often generated in situ through an oxidation step. The bis(trimethylsilyl)azanide ligand, being a bulky and strongly basic amide, plays a crucial role in facilitating these transformations, particularly in C-H activation reactions.
A prevalent mechanistic framework for many cobalt-catalyzed C-H functionalization reactions is the Co(II)-Co(III)-Co(I) catalytic cycle. mdpi.com This cycle is generally understood to proceed through several key elementary steps:
Ligand Exchange and Oxidation : The cycle often initiates with the coordination of the substrate, typically containing a directing group, to a Co(II) catalyst. This is followed by oxidation of the cobalt center to a Co(III) state. mdpi.com Two pathways are considered plausible for this initial step. In one pathway, the substrate coordinates to the Co(II) salt to form a complex which is then oxidized to Co(III). Alternatively, the Co(II) catalyst may first be oxidized to a Co(III) species before substrate coordination. mdpi.com
C-H Bond Activation : The high-valent Co(III) intermediate is the active species for the crucial C-H bond activation step. This step is often the rate-determining or selectivity-determining part of the cycle. Several mechanisms are proposed for the C-H bond cleavage, including concerted metalation-deprotonation (CMD), electrophilic aromatic substitution, and single-electron transfer. mdpi.com In the CMD pathway, the amide ligand or an external base assists in the deprotonation of the C-H bond as the cobalt center coordinates to the carbon, forming a cobaltacyclic intermediate. The strong basicity of the bis(trimethylsilyl)azanide ligand makes it a potent internal base for this step.
Functionalization and Reductive Elimination : The resulting Co(III)-aryl or Co(III)-alkyl intermediate then reacts with the coupling partner. This can involve migratory insertion of an unsaturated reactant (like an alkyne or alkene) into the Co-C bond, followed by reductive elimination. This final step regenerates a lower-valent cobalt species, typically Co(I), and releases the functionalized product.
Catalyst Regeneration : The Co(I) species is then re-oxidized to the active Co(II) or Co(III) state to re-enter the catalytic cycle.
While isolable Co(III) metallacycles have been characterized, providing strong evidence for their intermediacy in these catalytic reactions, these complexes often feature ligands other than bis(trimethylsilyl)azanide, such as phosphines or those derived from the substrate itself. acs.org The bis(trimethylsilyl)azanide ligands from the initial precursor can be displaced by the substrate's directing group or other ancillary ligands during the formation of the active catalytic species. Nonetheless, their initial presence is key to generating the highly reactive, low-coordinate cobalt species necessary for catalysis.
Emerging Applications in Sustainable Chemical Synthesis
The use of earth-abundant first-row transition metals like cobalt as catalysts is a cornerstone of sustainable chemical synthesis, offering a more economical and environmentally benign alternative to precious metals such as palladium, rhodium, and iridium. rsc.org Cobalt complexes derived from bis(trimethylsilyl)azanide are particularly relevant in this context, enabling a range of atom-economical transformations that are central to green chemistry. researchgate.net
C-H Amination and Amidation: Direct C-H amination, where a C-H bond is converted into a C-N bond, is a highly atom-economical reaction as it avoids the need for pre-functionalized starting materials. nih.gov Cobalt-catalyzed systems have shown significant promise in this area. For instance, dinuclear Co(II) complexes have been used to catalyze the intramolecular amination of sp³ C-H bonds using aryl azides, with dinitrogen as the only byproduct. nih.govrsc.org These reactions proceed with low catalyst loadings (e.g., 1 mol%) and tolerate a variety of functional groups, including medicinally relevant heterocycles. nih.govrsc.org While the precise catalyst resting state and intermediates are complex, the mechanism is believed to involve a cobalt-nitrenoid species that undergoes C-H insertion. The use of an earth-abundant metal for such a key transformation represents a significant advance in sustainable catalysis. nih.govrsc.org
| Substrate Type | Catalyst Loading (mol%) | Product Ring Size | Yield (%) | Reference |
| Aryl Azide | 1 | 5-membered (indoline) | 83 | rsc.org |
| Aryl Azide | 1 | 6-membered | 75 | nih.gov |
| Aryl Azide | 1 | 7-membered | 65 | nih.gov |
Cross-Coupling Reactions: Cobalt catalysts are also emerging as powerful tools for cross-coupling reactions, which are fundamental for C-C bond formation in the synthesis of pharmaceuticals and advanced materials. princeton.edu Cobalt-based systems can often catalyze challenging cross-couplings that are difficult with other metals. For example, cobalt/phosphine catalysts have been developed for Suzuki-Miyaura cross-coupling of C(sp²)-C(sp³) centers. princeton.edu Mechanistic studies suggest that these reactions can proceed through the involvement of low-valent cobalt species that activate alkyl halides via single-electron transfer, generating radical intermediates. nih.gov The use of cobalt avoids precious metals and enables the coupling of readily available partners, enhancing the sustainability of these processes. numberanalytics.com
| Coupling Partners | Catalyst System | Product Type | Yield (%) | Reference |
| Aryl Halide & Benzonitrile | CoBr₂Bipy₂ / Mn | Biaryl | up to 95 | acs.org |
| Aryl Boronic Ester & Alkyl Halide | Co(acac)₂ / Ligand | Alkylated Arene | up to 90 | princeton.edu |
These applications highlight the potential of cobalt systems, often initiated from silylamide precursors, to drive the development of more sustainable chemical manufacturing processes by promoting atom economy and utilizing earth-abundant elements. numberanalytics.com
Advanced Computational and Theoretical Investigations of Bis Trimethylsilyl Azanide;cobalt 3+
Density Functional Theory (DFT) Applications in Characterizing Electronic and Geometric Structures
Density Functional Theory (DFT) has been widely applied to study cobalt complexes, offering a balance between computational cost and accuracy. For cobalt(III) amido complexes, DFT calculations are instrumental in determining optimized geometries, electronic ground states, and the nature of metal-ligand bonding.
Theoretical studies on related cobalt(III) complexes have demonstrated that DFT can accurately predict key structural parameters. For instance, in a trigonal imido cobalt(III) complex, DFT calculations have been used to rationalize the observed bond lengths and angles, revealing a distorted trigonal-planar geometry around the cobalt center. The calculated Co-N bond lengths are often in good agreement with experimental data from X-ray crystallography. DFT has been used to investigate the electronic and magnetic properties of cobalt and its oxides, with the DFT+U method being particularly useful for describing systems with strong on-site Coulomb interactions. ajol.infowhiterose.ac.uk
DFT calculations on a six-coordinate cobalt(III)-imidyl complex have shown that the choice of functional can influence the predicted electronic structure and spin state. nih.gov Such studies often involve comparing the results from different functionals to ascertain the most reliable theoretical model. The electronic configuration of cobalt(III) complexes, typically a low-spin d6 system, can be thoroughly investigated using DFT, providing insights into the molecular orbital interactions and the degree of covalency in the metal-ligand bonds. nih.gov For example, in a cobalt(III) imido complex, DFT analysis revealed significant covalent character in the Co-N π-bonds. nih.gov
| Parameter | Description | Typical DFT Findings for Co(III) Amido/Imido Complexes |
| Geometry Optimization | Determination of the lowest energy structure. | Often reveals a distorted trigonal-planar or pseudo-tetrahedral geometry around the Co(III) center. |
| Bond Lengths & Angles | Prediction of interatomic distances and angles. | Calculated Co-N bond lengths are generally in close agreement with experimental values. |
| Electronic Ground State | Identification of the spin state and electronic configuration. | Typically confirms a low-spin d6 configuration for Co(III) in these ligand environments. |
| Molecular Orbitals | Analysis of the composition and energy of frontier orbitals. | Elucidates the nature of metal-ligand bonding, including σ- and π-interactions. |
| Mulliken/NBO Analysis | Quantification of atomic charges and bond orders. | Provides insights into charge distribution and the degree of covalency. |
Ab Initio Methods for Understanding Bonding and Reactivity
While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can offer a higher level of theory and are often used to benchmark DFT results. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which can be crucial for accurately describing the electronic structure and reactivity of transition metal complexes.
For cobalt(III) complexes, ab initio calculations can provide a more detailed understanding of the subtle electronic effects that govern their bonding and reactivity. For instance, Complete Active Space Self-Consistent Field (CASSCF) calculations have been employed to study the electronic structure of a cobalt(III)-imidyl complex, corroborating the d6 electron configuration predicted by DFT. nih.gov These higher-level calculations are particularly valuable for studying systems with multi-reference character, such as excited states or transition states of reactions.
The computational cost of ab initio methods is significantly higher than that of DFT, which often limits their application to smaller model systems. However, the insights gained from these calculations are invaluable for validating the results of more computationally efficient methods and for providing a deeper understanding of the fundamental principles governing the behavior of complexes like bis(trimethylsilyl)azanide;cobalt(3+).
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and the influence of their environment, such as solvent effects. While specific MD studies on bis(trimethylsilyl)azanide;cobalt(3+) are not extensively documented, the methodology is broadly applicable to transition metal complexes.
MD simulations can provide insights into:
Conformational Dynamics: The bulky bis(trimethylsilyl)amide ligands can exhibit considerable flexibility. MD simulations can explore the accessible conformations of the complex in solution and identify the most stable arrangements.
Solvent Interactions: The interaction of the complex with solvent molecules can significantly impact its reactivity and spectroscopic properties. MD simulations can model the solvent shell around the complex and quantify the strength of solute-solvent interactions.
Transport Properties: Properties such as diffusion coefficients can be calculated from MD trajectories, providing information about the mobility of the complex in solution.
The development of accurate force fields is a critical aspect of classical MD simulations. For transition metal complexes, this can be challenging due to the complex nature of metal-ligand interactions. Quantum mechanics/molecular mechanics (QM/MM) methods, which treat the metal center and its immediate coordination sphere with a quantum mechanical method while the rest of the system is described by a classical force field, offer a promising approach to overcome this limitation.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical calculations are instrumental in the interpretation and prediction of spectroscopic data. For bis(trimethylsilyl)azanide;cobalt(3+), computational methods can be used to simulate various types of spectra, aiding in the analysis of experimental results.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict vibrational frequencies and intensities with good accuracy. These theoretical spectra can be compared with experimental data to assign vibrational modes to specific molecular motions. For instance, theoretical IR spectra have been used to interpret the vibrational features of cobalt complexes, including the assignment of metal-ligand stretching frequencies. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. nih.gov These calculations help in understanding the nature of electronic transitions, such as d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of cobalt(III) complexes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can be used to calculate NMR chemical shifts and coupling constants. While challenging for paramagnetic species, for diamagnetic Co(III) complexes, these calculations can aid in the assignment of NMR signals and provide insights into the electronic structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic cobalt species, computational methods can predict EPR parameters such as g-tensors and hyperfine coupling constants, which are crucial for characterizing their electronic structure. nih.gov
| Spectroscopic Technique | Calculated Parameters | Theoretical Method | Insights Gained |
| IR/Raman | Vibrational Frequencies, Intensities | DFT | Assignment of vibrational modes, identification of functional groups. |
| UV-Vis | Excitation Energies, Oscillator Strengths | TD-DFT | Nature of electronic transitions (d-d, LMCT), prediction of absorption bands. |
| NMR | Chemical Shifts, Coupling Constants | DFT (GIAO, etc.) | Structural elucidation, assignment of resonances. |
| EPR | g-tensor, Hyperfine Coupling Constants | DFT, CASSCF | Electronic spin state, distribution of unpaired electron density. |
Elucidation of Reaction Mechanisms Through Computational Transition State Analysis
Understanding the mechanisms of reactions involving bis(trimethylsilyl)azanide;cobalt(3+) is crucial for controlling its reactivity. Computational chemistry provides a powerful platform for mapping out reaction pathways and identifying transition states.
DFT calculations are commonly used to locate transition state structures and calculate activation barriers. This information is vital for determining the feasibility of a proposed reaction mechanism. For example, in the context of C-H bond activation by cobalt-amido complexes, computational studies can help to distinguish between different possible mechanisms, such as concerted metalation-deprotonation or oxidative addition.
Recent studies on the reactivity of cobalt(III) imido complexes have utilized kinetic and computational methods to elucidate the mechanism of C-H bond activation. nih.govd-nb.info These studies often involve calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms. The transition state is a saddle point on this surface, and its structure provides insights into the geometry of the activated complex.
Computational transition state analysis can also be used to understand the role of ligands and solvents in modulating the reactivity of the cobalt center. By systematically modifying the computational model, it is possible to probe how steric and electronic factors influence the activation energy of a reaction. Such studies are essential for the rational design of new catalysts and for optimizing reaction conditions. In some cases, computational studies have provided support for the formation of proposed cobalt(III) intermediates in catalytic cycles. mdpi.com
Future Perspectives and Emerging Research Directions for Bis Trimethylsilyl Azanide;cobalt 3+ Chemistry
Development of Novel Synthetic Routes to High-Valent Cobalt Amides
The synthesis of high-valent cobalt amides, particularly those in the Co(III) and higher oxidation states, remains a challenging yet crucial area of research. Traditional synthetic methods often face limitations, prompting the exploration of new strategies. A key area of development is the use of proton-coupled electron transfer (PCET) to form high-valent species from more accessible lower-valent precursors. For instance, the formation of a cobalt(III) imido complex has been demonstrated through the oxidation of a cobalt(II) amido complex. nih.gov This approach, where an electron and a proton are transferred in a concerted step, offers a potential pathway to bypass high-energy intermediates and access reactive species under milder conditions. nih.gov
Another emerging strategy involves electrochemical methods. Electrocatalysis provides a powerful tool for accessing high-valent metal centers by precisely controlling the redox potential. Cobalt-catalyzed C–H acyloxylation of aromatic and vinylic amides has been achieved using electrochemical conditions, proceeding through a proposed high-valent Co(IV) intermediate. chemrxiv.org This method avoids the use of stoichiometric chemical oxidants, representing a more sustainable route to functionalized molecules. chemrxiv.org
Researchers are also investigating the synthesis and stabilization of previously elusive high-valent cobalt species. While formally Co(V)-oxo complexes are often proposed as key intermediates in reactions like water oxidation, their characterization is exceptionally difficult. acs.org Recent successes include the synthesis and detailed spectroscopic characterization of formally Co(V) and Co(IV) intermediates without axial oxo or imido groups, stabilized by a strongly electron-donating ligand. acs.org Although the synthesis of robust and isolable Co(IV) complexes remains a significant challenge, their potential role in C-H bond activation continues to drive synthetic efforts. researchgate.net The development of these novel routes is essential for systematically studying the reactivity of high-valent cobalt amides and unlocking their full potential in catalysis.
| Synthetic Strategy | Precursor Complex | Resulting Species | Key Feature |
| Proton-Coupled Electron Transfer (PCET) | Cobalt(II) amido complex | Cobalt(III) imido complex | Concerted transfer of a proton and an electron. nih.gov |
| Electrocatalysis | Co(II) salt (e.g., Co(OAc)₂) | High-valent Co(IV) intermediate | Avoids stoichiometric chemical oxidants. chemrxiv.org |
| Strong Electron-Donating Ligands | Co(III) complex with PCAPD ligand | Formally Co(V) and Co(IV) non-oxo complexes | Stabilization of highly oxidized cobalt centers. acs.org |
Exploration of Alternative Sterically Demanding Nitrogen Ligands
While bis(trimethylsilyl)azanide is a highly effective sterically bulky ligand, the exploration of alternative nitrogen-based ligands is a burgeoning area of research. The goal is to fine-tune the steric and electronic properties of the cobalt center to achieve enhanced catalytic activity, selectivity, and stability. A wide array of ligand scaffolds are being investigated, offering greater versatility compared to the homoleptic bis(trimethylsilyl)azanide systems.
N-Heterocyclic carbenes (NHCs) have emerged as powerful supporting ligands for various transition metals, including cobalt. Bidentate NHC ligands can support Co(II) complexes for reactions like the hydrogenation of alkenes. semanticscholar.org The modular nature of NHC ligands allows for systematic tuning of their steric bulk and electronic properties, which can directly influence the catalytic performance. The aminolysis of cobalt bis[bis(trimethylsilyl)amide] precursors with imidazolium salts provides a convenient route to such cobalt-NHC complexes. researchgate.net
Other promising classes of nitrogen-based ligands include:
Schiff Bases: Cobalt(III) Schiff base complexes are being investigated for various applications, including the modulation of amyloid-β aggregation, which is relevant to Alzheimer's disease. nih.gov
Pyridoxal-derived Ligands: These vitamin B6 derivatives offer multiple coordination sites (phenolate oxygen, imine nitrogen, and thioether/thiolate sulfur) and can form stable, well-defined Co(III) complexes. mdpi.com
Tetrazole-based Ligands: Nitrogen-rich ligands like tetrazoles are used to construct cobalt-based metal-organic frameworks (MOFs). These materials combine the catalytic activity of cobalt with the structural benefits of a porous framework. scispace.com
Porphyrins: Cationic cobalt(III) complexes with ligands like 1,10-phenanthroline and ammonia (B1221849) have been shown to promote the self-assembly of water-soluble porphyrins into nano-aggregates. mdpi.comresearchgate.net
The development of these alternative ligands is crucial for expanding the scope of cobalt-catalyzed reactions. By moving beyond the bis(trimethylsilyl)azanide ligand, researchers can create catalysts with tailored properties for specific applications, ranging from organic synthesis to materials science and bioinorganic chemistry.
Integration into Heterogeneous Catalytic Systems
A significant drawback of homogeneous catalysts, including many cobalt amide complexes, is the difficulty of separating them from the reaction products, which prevents their reuse. To address this, a major research thrust is the integration of active cobalt species into heterogeneous systems. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of solid-phase catalysts, such as easy separation and recyclability.
Several strategies are being pursued to immobilize cobalt catalysts:
Supported Nanoparticles: Cobalt nanoparticles have been successfully immobilized on magnetic chitosan (Fe₃O₄@CS-Co). This nanomagnetic catalyst has demonstrated effectiveness in the cyanation of aryl halides and can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. acs.org
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions (or clusters) and organic linkers. Nitrogen-rich cobalt(II) MOFs have been developed as efficient bifunctional catalysts for tandem reactions, such as the oxidation of alkenes followed by CO₂ cycloaddition to form cyclic carbonates. scispace.com The defined porous structure and high surface area of MOFs make them excellent platforms for heterogeneous catalysis.
Nitrogen-Doped Carbon Supports: A robust cobalt–nitrogen/carbon (Co–Nₓ/C) catalyst has been prepared by pyrolyzing cobalt phthalocyanine–silica composites. nih.gov This material, featuring active Co–Nₓ sites embedded in a carbon matrix, shows extremely high activity and stability for the chemoselective reduction of nitro compounds to amines. nih.gov The catalyst is truly heterogeneous and can be reused without losing its efficacy. rsc.orgrsc.org
These examples highlight a clear trend towards designing durable and reusable cobalt catalysts. By anchoring the active cobalt species to a solid support, researchers can create more sustainable and economically viable catalytic processes. The development of such heterogeneous systems is critical for the industrial application of cobalt-catalyzed transformations.
| Heterogeneous System | Preparation Method | Catalytic Application | Key Advantage |
| Magnetic Chitosan-Supported Cobalt (Fe₃O₄@CS-Co) | Immobilization of cobalt nanoparticles on magnetic chitosan. acs.org | Cyanation of aryl halides. acs.org | Easy magnetic separation and reusability. acs.org |
| Cobalt-based Metal-Organic Frameworks (Co-MOFs) | Solvothermal synthesis with nitrogen-rich tetrazole linkers. scispace.com | Tandem alkene oxidation and CO₂ cycloaddition. scispace.com | High stability and defined porous structure. scispace.com |
| Cobalt–Nitrogen/Carbon (Co–Nₓ/C) | Pyrolysis of cobalt phthalocyanine on a silica template. nih.gov | Chemoselective reduction of nitro compounds. nih.gov | High activity, stability, and broad applicability. nih.gov |
Bioinorganic Inspirations for Cobalt(III) Amido Reactivity
The field of bioinorganic chemistry offers a rich source of inspiration for the design and application of synthetic cobalt complexes. Nature utilizes cobalt in the essential cofactor vitamin B12 (cobalamin), where the cobalt center mediates a variety of fundamental biological reactions. mdpi.com Studying these biological systems can provide valuable insights into the potential reactivity of synthetic cobalt(III) amido complexes.
One area of interest is mimicking the function of metalloenzymes. Cobalt complexes with nitrogen-based ligands have been used to model biological systems, particularly in the context of dioxygen activation. tue.nl The reactivity of synthetic Co(III) complexes is also being explored in medically relevant areas. For example, cobalt(III) Schiff base complexes have been shown to interact with and modulate the aggregation of the amyloid-β peptide. nih.gov This process is central to the pathology of Alzheimer's disease, and the ability of cobalt complexes to stabilize non-toxic, non-fibrillar aggregates suggests a potential therapeutic avenue. nih.gov
Furthermore, the interaction of cobalt(III) complexes with other biomolecules, such as DNA, is an active area of investigation. Cobalt(III) complexes derived from pyridoxal have been evaluated in silico for their potential to bind to DNA and viral proteins. mdpi.com The inert, low-spin d⁶ configuration of Co(III) makes it a stable scaffold for designing molecules that can recognize and interact with specific biological targets. mdpi.com Drawing inspiration from these biological roles, researchers can design novel cobalt(III) amido complexes with unique functions, potentially leading to new catalysts that operate under biologically compatible conditions or new metallodrugs for therapeutic applications.
Synergistic Approaches with Other Transition Metal Catalysis
Synergistic catalysis, where two or more different catalysts work in concert to achieve a transformation not possible with either catalyst alone, represents a frontier in chemical synthesis. acs.org This approach is being increasingly applied to cobalt catalysis, where combining a cobalt complex with another transition metal can lead to enhanced reactivity, new reaction pathways, and improved selectivity.
A key concept is heterodinuclear synergy, where two different metal centers are held in close proximity within a single molecular framework. This has been demonstrated with heterodinuclear Co(III)K(I) catalysts used for the ring-opening copolymerization of epoxides with anhydrides or CO₂. nih.gov The interplay between the Lewis acidic Co(III) center, which activates the epoxide, and the K(I) center, which coordinates the anhydride, leads to significantly enhanced catalytic performance. nih.gov The distance between the two metal centers was found to be a critical parameter for catalyst activity. nih.gov
The combination of cobalt with other transition metals in dual-catalytic systems is also a promising strategy. While challenging to implement due to potential catalyst deactivation or unwanted side reactions, successful examples are emerging. acs.org This approach allows for the separate activation of two different substrates, enabling previously inaccessible transformations. As our understanding of reaction mechanisms deepens, the rational design of synergistic systems involving cobalt and other transition metals will undoubtedly lead to the discovery of novel and powerful catalytic methods.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Bis(trimethylsilyl)azanide;cobalt(3+), and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves cobalt salt precursors reacting with bis(trimethylsilyl)amide ligands under inert atmospheres. Key variables include solvent polarity (e.g., THF vs. toluene), temperature (room temperature vs. reflux), and stoichiometric ratios. For purity optimization, monitor reaction progress via in situ FTIR or NMR spectroscopy to detect ligand coordination shifts . Post-synthesis, use recrystallization in non-polar solvents to isolate high-purity crystals.
Q. Which spectroscopic techniques are most effective for characterizing Bis(trimethylsilyl)azanide;cobalt(3+) complexes?
- Methodological Answer :
- X-ray crystallography : Resolves cobalt coordination geometry and ligand spatial arrangement.
- EPR spectroscopy : Identifies cobalt(III) oxidation state and spin states under varying magnetic fields.
- IR spectroscopy : Detects N–Si and Co–N vibrational modes (e.g., ν(N–Si) ~950 cm⁻¹).
Cross-validate results with elemental analysis (C/H/N) and mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. How can researchers mitigate air/moisture sensitivity during experimental handling?
- Methodological Answer : Use Schlenk-line or glovebox techniques for synthesis and storage. Employ anhydrous solvents (e.g., distilled THF over Na/benzophenone) and rigorously degas solutions. For kinetic studies, integrate quartz cuvettes with gas-tight seals for UV-Vis measurements under controlled atmospheres .
Advanced Research Questions
Q. What theoretical frameworks guide the study of electronic and magnetic properties in Bis(trimethylsilyl)azanide;cobalt(3+) complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model cobalt d-orbital splitting and ligand field effects. Compare computed Mulliken charges with experimental XPS data to validate electronic structure predictions. For magnetic anisotropy, apply CASSCF/NEVPT2 methods to simulate zero-field splitting parameters .
Q. How can factorial design optimize catalytic performance of Bis(trimethylsilyl)azanide;cobalt(3+) in C–H activation reactions?
- Methodological Answer : Design a 2³ factorial experiment varying (1) catalyst loading (0.5–2.0 mol%), (2) substrate electronic properties (electron-rich vs. -deficient arenes), and (3) solvent dielectric constant. Use ANOVA to identify significant interactions. For example, high catalyst loading in polar solvents may enhance turnover but reduce selectivity due to ligand dissociation .
Q. What strategies resolve contradictions in reported redox potentials for Bis(trimethylsilyl)azanide;cobalt(3+) across different studies?
- Methodological Answer : Systematically compare experimental conditions:
- Reference electrodes : Standardize against Fc/Fc⁺ in non-aqueous electrolytes.
- Supporting electrolytes : Use [NBu₄][PF₆] to minimize ion-pairing effects.
Replicate cyclic voltammetry under identical conditions and apply the Dahms-Ruff equation to account for ohmic drop discrepancies .
Q. How do steric effects of trimethylsilyl ligands influence cobalt(III)-mediated bond cleavage mechanisms?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies with deuterated substrates to distinguish between homolytic (KIE ≈ 1) and heterolytic (KIE > 2) pathways. Pair with DFT-computed transition states to map steric bulk effects on activation barriers. For example, bulky silyl groups may favor outer-sphere electron transfer over associative mechanisms .
Q. What advanced computational tools integrate with experimental data to model reaction pathways?
- Methodological Answer : Use COMSOL Multiphysics® coupled with AI-driven algorithms (e.g., neural networks) to simulate reaction kinetics. Train models on experimental Arrhenius parameters (Eₐ, ΔS‡) and validate via in operando Raman spectroscopy. This hybrid approach predicts side-reaction thresholds under non-ideal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
